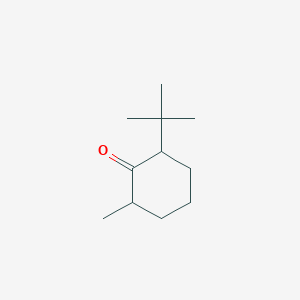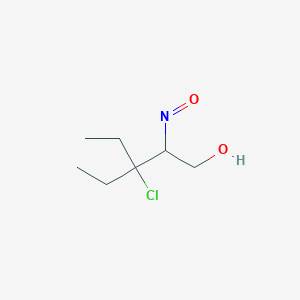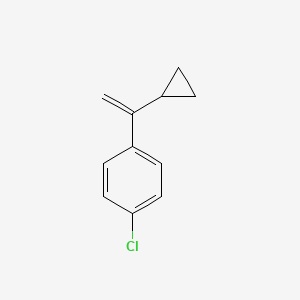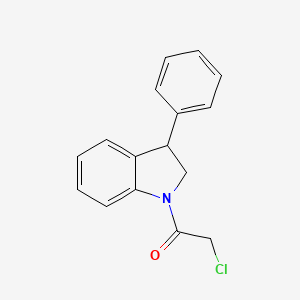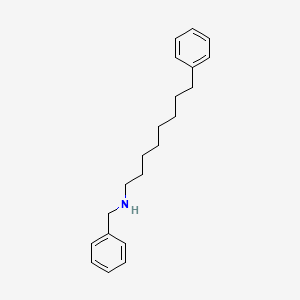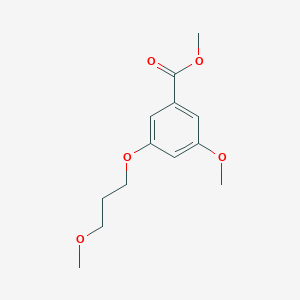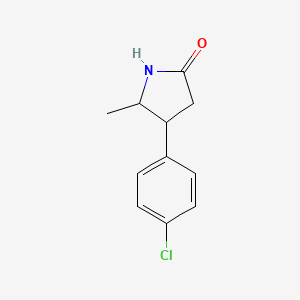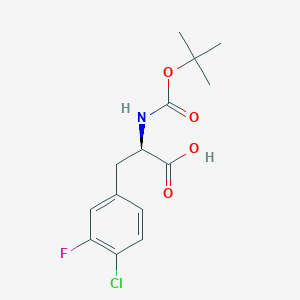
N-Boc-4-chloro-3-fluoro-D-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-4-chloro-3-fluoro-D-phenylalanine is a chemical compound with the molecular formula C14H17ClFNO4 and a molecular weight of 317.74 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom at the 4-position, and a fluorine atom at the 3-position on the phenyl ring . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-chloro-3-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Halogenation: The protected phenylalanine is then subjected to halogenation reactions to introduce the chlorine and fluorine atoms at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-Boc-4-chloro-3-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields 4-chloro-3-fluoro-D-phenylalanine.
科学研究应用
N-Boc-4-chloro-3-fluoro-D-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and enzyme inhibitors.
Pharmaceutical Research: The compound is studied for its potential therapeutic properties and its role in drug design.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of N-Boc-4-chloro-3-fluoro-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the chlorine and fluorine atoms can affect the compound’s hydrophobicity, reactivity, and interaction with biological targets. These modifications can enhance the stability and bioactivity of the resulting peptides and proteins .
相似化合物的比较
Similar Compounds
N-Boc-4-chloro-D-phenylalanine: Similar structure but lacks the fluorine atom.
N-Boc-3-fluoro-D-phenylalanine: Similar structure but lacks the chlorine atom.
N-Boc-4-chloro-3-fluoro-L-phenylalanine: The L-enantiomer of the compound.
Uniqueness
N-Boc-4-chloro-3-fluoro-D-phenylalanine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to other derivatives. This dual substitution can enhance its utility in medicinal chemistry and pharmaceutical research by providing unique reactivity and interaction profiles .
属性
分子式 |
C14H17ClFNO4 |
|---|---|
分子量 |
317.74 g/mol |
IUPAC 名称 |
(2R)-3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI 键 |
WJPDYAGKWUKNAA-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)F)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


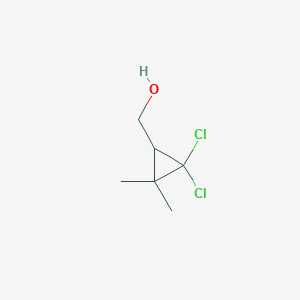

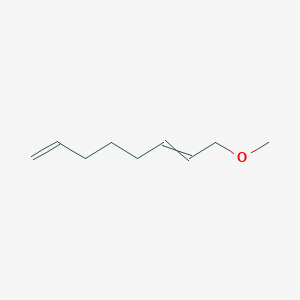
![3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8591528.png)

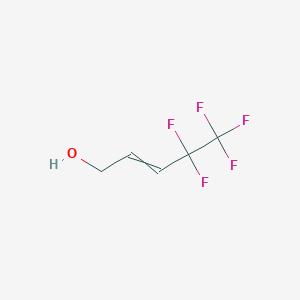
![4-Chloro-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B8591548.png)
